Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate
Description
Molecular Architecture and IUPAC Nomenclature
Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate belongs to the pyridine-carboxylate family, featuring a pyridine ring substituted at positions 2, 3, and 6. The IUPAC name, methyl 6-(4-ethoxyphenyl)-2-formylpyridine-3-carboxylate , systematically describes its structure:
- A pyridine ring (C₅H₅N) forms the core.
- Position 3 contains a methyl ester (-COOCH₃).
- Position 2 is substituted with a formyl group (-CHO).
- Position 6 is linked to a 4-ethoxyphenyl moiety (-C₆H₄-OCH₂CH₃) .
The molecular formula is C₁₆H₁₅NO₄ , with a molecular weight of 285.29 g/mol . The SMILES notation, CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O , encodes the connectivity of atoms and functional groups .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₄ |
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | Methyl 6-(4-ethoxyphenyl)-2-formylpyridine-3-carboxylate |
| SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O |
The ethoxyphenyl group introduces steric bulk, while the formyl and ester groups contribute to electronic polarization across the pyridine ring.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 6-(4-ethoxyphenyl)-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-3-21-12-6-4-11(5-7-12)14-9-8-13(16(19)20-2)15(10-18)17-14/h4-10H,3H2,1-2H3 |
InChI Key |
LOTNUDAUFJPCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Methyl 6-(hydroxymethyl)nicotinate Derivatives
The precursor, methyl 6-(hydroxymethyl)nicotinate, is commonly prepared or procured as the substrate for oxidation to the aldehyde. This intermediate is crucial because the hydroxymethyl group at the 6-position can be selectively oxidized to the formyl group without affecting the ester functionality.
Oxidation to Formyl Group
Several oxidation methods have been reported for converting methyl 6-(hydroxymethyl)nicotinate derivatives to the corresponding 2-formyl compounds, which can be adapted for the 4-ethoxyphenyl substituted analog:
These oxidation methods are chosen for their selectivity and mild conditions, preserving the ester group and the aromatic substituents.
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl substituent at the 6-position of the nicotinate ring is typically introduced via cross-coupling reactions such as Suzuki or Heck coupling, or by nucleophilic aromatic substitution depending on the precursor availability. Although specific protocols for this exact substitution are less documented, general aromatic substitution methods apply:
- Suzuki Coupling: Using a 6-bromo or 6-chloronicotinate ester and 4-ethoxyphenylboronic acid under palladium catalysis.
- Heck Reaction: Coupling of 6-halonicotinate esters with 4-ethoxystyrene derivatives.
These methods allow for the installation of the 4-ethoxyphenyl group with high regioselectivity and yield.
Protection and Deprotection Strategies
To protect the sensitive aldehyde during multi-step synthesis, acetal formation using ethylene glycol and p-toluenesulfonic acid in toluene under reflux with a Dean-Stark apparatus is employed. This step stabilizes the aldehyde functionality for subsequent reactions and is reversed by acidic hydrolysis after the final steps.
Purification Techniques
Purification of the final compound and intermediates is typically achieved by:
- Column chromatography on silica gel using mixtures of ethyl acetate and heptanes or dichloromethane/methanol.
- Reverse phase HPLC for highly pure final products.
- Extraction and drying over anhydrous sodium sulfate.
Detailed Experimental Data Summary
Research Findings and Considerations
- Selectivity: The oxidation methods chosen are selective for the hydroxymethyl to aldehyde conversion without ester hydrolysis or aromatic ring oxidation.
- Mild Conditions: Use of MnO2 and Dess-Martin periodinane allows for mild reaction conditions, minimizing side reactions.
- Functional Group Compatibility: The presence of the ethoxy substituent on the phenyl ring is stable under the oxidation and coupling conditions.
- Yield Optimization: Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
- Purification: Chromatographic techniques are essential to isolate the pure aldehyde ester due to close polarity of intermediates.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Methyl 6-(4-ethoxyphenyl)-2-carboxynicotinate.
Reduction: Methyl 6-(4-ethoxyphenyl)-2-hydroxymethylnicotinate.
Substitution: Methyl 6-(4-substituted phenyl)-2-formylnicotinate.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nicotinate core may interact with nicotinic acetylcholine receptors, modulating their function and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate and related compounds:
*Calculated based on formula C₁₆H₁₅NO₄. †Estimated from structural analogs in .
Key Observations:
Substituent Effects :
- The ethoxyphenyl group is shared with Etofenprox and Etometazen. In Etofenprox, this group contributes to insecticidal activity by enhancing stability and lipid solubility . In Etometazen, it likely modulates opioid receptor affinity .
- The formyl group in the target compound distinguishes it from Methyl 6-chloro-2-(4-fluorophenyl)nicotinate, which has a chloro substituent. The formyl group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation) .
Functional Group Diversity :
Biological Activity
Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate is a synthetic compound derived from nicotinic acid, characterized by the presence of a formyl group and an ethoxyphenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features:
- A formyl group (-CHO) at the 2-position, which is crucial for its biological activity.
- An ethoxyphenyl group at the 6-position, which enhances lipophilicity and may influence its interaction with biological targets.
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related nicotinic derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The potential mechanisms include:
- Inhibition of cell cycle progression through interaction with cyclin-dependent kinases (CDKs).
- Induction of apoptosis via upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through:
- Inhibition of pro-inflammatory cytokines.
- Modulation of immune cell activity.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl nicotinate | Lacks formyl group | Vasodilatory effects |
| Methyl 6-bromonicotinate | Bromine substitution | Antimicrobial properties |
| Methyl 6-chloronicotinate | Chlorine substitution | Anticancer potential |
| Methyl 6-methoxynicotinate | Methoxy substitution | Neuroprotective effects |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research has provided insights into its potential applications. For example:
- Cancer Research : A study investigating the effects of nicotinic derivatives on triple-negative breast cancer cells demonstrated a significant reduction in cell viability and increased apoptosis markers when treated with similar compounds.
- Inflammation Studies : Research on phenolic compounds indicated that derivatives with ethoxy groups exhibited reduced inflammatory responses in animal models of colitis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
